![molecular formula C29H32N2O6 B380325 2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE](/img/structure/B380325.png)
2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the benzo[de]isoquinoline core, followed by the introduction of the piperidinyl and phenoxy groups. Key steps include:
Formation of the benzo[de]isoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the piperidinyl group: This step involves the alkylation of the benzo[de]isoquinoline core with a piperidine derivative.
Attachment of the phenoxy group: This is typically done through an etherification reaction, where the phenol derivative reacts with an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl groups in the benzo[de]isoquinoline core can be reduced to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its complex structure and functional groups that may interact with biological targets.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
作用機序
The mechanism of action of 2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the complex benzo[de]isoquinoline core.
Phenethylamine derivatives: These compounds have similar structural motifs but differ in their functional groups and overall complexity.
Uniqueness
2-({1-[3-(2,6-DIMETHOXYPHENOXY)-2-HYDROXYPROPYL]-4-PIPERIDYL}METHYL)-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is unique due to its combination of a benzo[de]isoquinoline core with piperidinyl and phenoxy groups, which provides a distinct set of chemical and biological properties not found in simpler analogs.
特性
分子式 |
C29H32N2O6 |
|---|---|
分子量 |
504.6g/mol |
IUPAC名 |
2-[[1-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C29H32N2O6/c1-35-24-10-5-11-25(36-2)27(24)37-18-21(32)17-30-14-12-19(13-15-30)16-31-28(33)22-8-3-6-20-7-4-9-23(26(20)22)29(31)34/h3-11,19,21,32H,12-18H2,1-2H3 |
InChIキー |
ZEDMVKJKXPZXNI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O |
正規SMILES |
COC1=C(C(=CC=C1)OC)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-[(1-benzyl-4-chloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B380242.png)
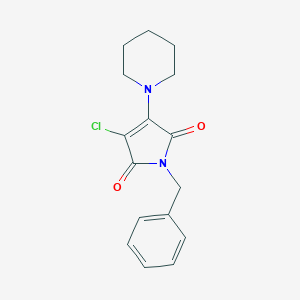
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B380245.png)
![2-(allylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B380246.png)
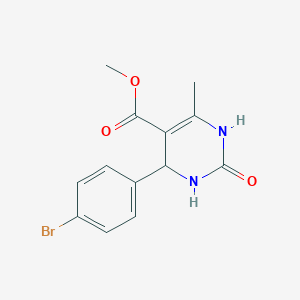
![methyl 1-benzyl-4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B380251.png)
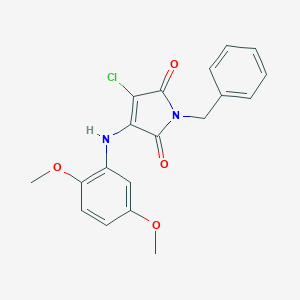

![Ethyl 6-methyl-4-{3-(methyloxy)-4-[(phenylmethyl)oxy]phenyl}-2-oxo-1-(phenylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B380255.png)
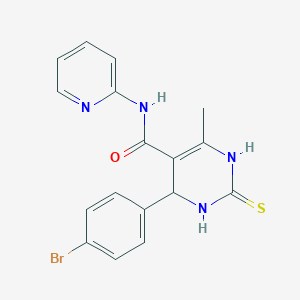
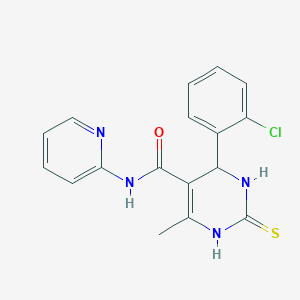
![Ethyl 4-[2-(benzyloxy)-1-naphthyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B380260.png)
![7-[4-(Benzyloxy)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B380261.png)
![4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE](/img/structure/B380263.png)
